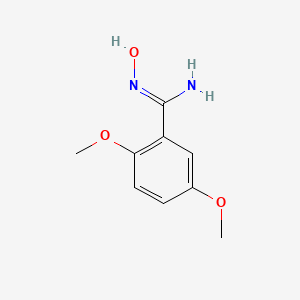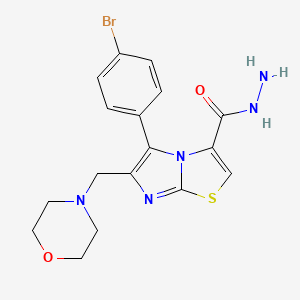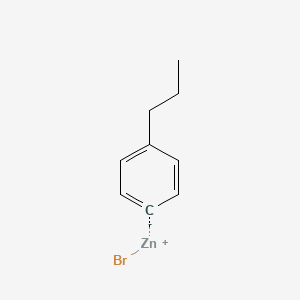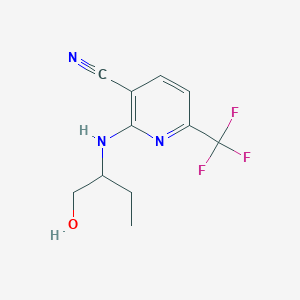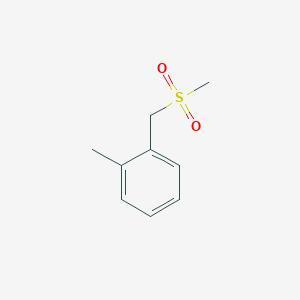
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often catalyzed by a transition metal such as palladium or nickel to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-ZnBr
where Ar represents the aryl group (2-n-propyloxy-4-(trifluoromethoxy)phenyl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aryl alcohols or ketones.
Reduction: Aryl hydrides.
Substitution: Aryl halides or alkoxides.
Applications De Recherche Scientifique
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic addition and substitution reactions. The trifluoromethoxy group enhances the electron-withdrawing capability, stabilizing the intermediate and facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc chloride
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc iodide
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc fluoride
Uniqueness
Compared to its analogs, (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The bromide ion provides an optimal leaving group, facilitating various substitution reactions more efficiently than chloride or fluoride analogs.
Propriétés
Formule moléculaire |
C10H10BrF3O2Zn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-propoxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XEFZKZZJMPZMOU-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


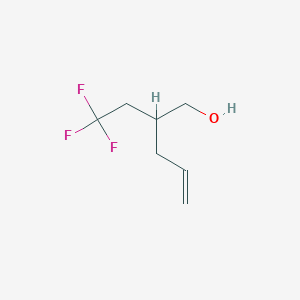
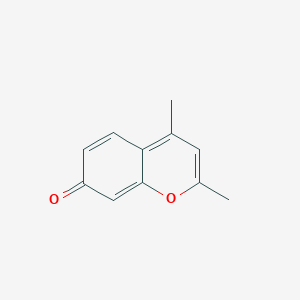

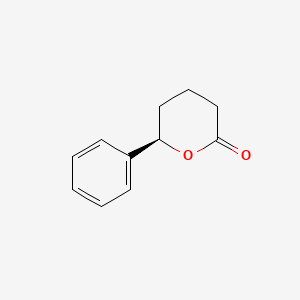
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)

![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
